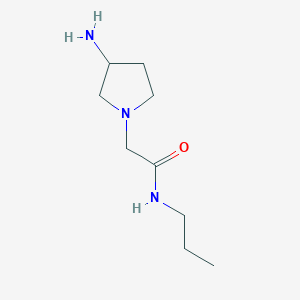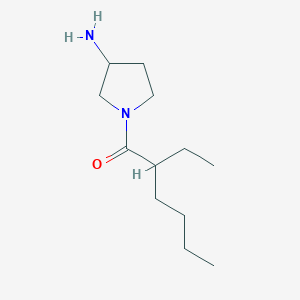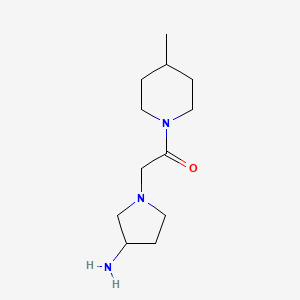
2-(3-aminopyrrolidin-1-yl)-N-propylacetamide
Descripción general
Descripción
The compound “2-(3-aminopyrrolidin-1-yl)-N-propylacetamide” is a derivative of pyrrolidine . Pyrrolidine is a cyclic secondary amine, also classified as a saturated heterocycle . It’s a colorless liquid that is miscible with water and most organic solvents .
Synthesis Analysis
While specific synthesis methods for “2-(3-aminopyrrolidin-1-yl)-N-propylacetamide” are not available, pyrrolidine derivatives can be synthesized through various methods . One common method involves ring construction from different cyclic or acyclic precursors . Another involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “2-(3-aminopyrrolidin-1-yl)-N-propylacetamide” would likely include a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The 3-aminopyrrolidin-1-yl group suggests the presence of an amine group on the third carbon of the pyrrolidine ring .Chemical Reactions Analysis
The reactivity of “2-(3-aminopyrrolidin-1-yl)-N-propylacetamide” would likely be influenced by the presence of the amine and acetamide groups . These functional groups can participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-aminopyrrolidin-1-yl)-N-propylacetamide” would be influenced by its molecular structure. For instance, pyrrolidine is a colorless liquid that is miscible with water and most organic solvents .Aplicaciones Científicas De Investigación
Discovery and Characterization of Histamine H3 Receptor Inverse Agonists
The compound 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, irdabisant) has been identified as a lead candidate for potential use in treating attentional and cognitive disorders due to its high affinity for human and rat H(3) receptors and selectivity over other histamine receptor subtypes. This compound also demonstrated promising pharmaceutical properties for CNS drugs in terms of solubility, permeability, and lipophilicity, alongside minimal metabolism in liver microsomes across species and favorable pharmacokinetic properties (Hudkins et al., 2011).
Intermediate Production for Pharmaceutically Effective Compounds
4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide serves as an advantageous intermediate for producing pharmaceutically effective 4-hydroxypyrrolidin-2-1-yl acetamide. Detailed processes for producing both the intermediate product and the active substance have been described, indicating its significance in pharmaceutical manufacturing (Fort, 2002).
Synthesis of Vicinal Diamine Derivatives
The conjugate addition of benzylamine to chiral methyl cis-3-aziridin-2-yl-acrylates has been successfully used to yield 3-aziridin-2-yl-3-benzylaminopropionates. These yield high stereoselectivity and have been used for the asymmetric synthesis of vicinal diamine derivatives such as 4amino-5-methylpyrrolidin-2-one, 3,4-diaminopentanoate, and 5-chloromethyl-4-alkoxycarbonylmethylimidazolidin-2-one. These compounds hold significance as peptidomimetics and constituents of biologically active molecules, demonstrating the utility of this synthesis method in producing compounds with broad applications in medicinal chemistry (Yoon et al., 2010).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-propylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-2-4-11-9(13)7-12-5-3-8(10)6-12/h8H,2-7,10H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJKPSJZNMXZFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopyrrolidin-1-yl)-N-propylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468070.png)
![1-[(3-Methylthiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468071.png)

![1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine](/img/structure/B1468075.png)
![{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468077.png)
![1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468078.png)
![1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468080.png)


![2-(3-aminopyrrolidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1468085.png)

![[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468089.png)
![1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468090.png)
![1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468091.png)